molecular formula C23H27FN2O2S B1672119 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole CAS No. 158848-32-9

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole

Cat. No.: B1672119
CAS No.: 158848-32-9
M. Wt: 414.5 g/mol
InChI Key: BANYJBHWTOJQDU-GDLZYMKVSA-N
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Description

GR 159897 is a potent and selective antagonist of the neurokinin-2 (NK2) receptor. It is a non-peptide compound with the chemical name 5-fluoro-3-[2-[4-methoxy-4-[®-phenylsulphinyl]methyl]-1-piperidinyl]ethyl]-1H-indole . This compound has shown significant potential in various scientific research fields due to its unique properties and selective action on NK2 receptors.

Biochemical Analysis

Biochemical Properties

GR-159897 interacts with the NK2 receptor, a G-protein coupled receptor that binds to the neuropeptide substance P . The compound competes for binding of [3H]GR100679 to human NK2-transfected CHO cells . It inhibits NK2 receptor-mediated contraction of guinea pig trachea .

Cellular Effects

GR-159897 has been shown to have significant effects on various types of cells and cellular processes. It inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In the context of inflammation, GR-159897 has been shown to inhibit signaling between glial and neuronal cells, accelerating recovery from inflammation .

Molecular Mechanism

GR-159897 exerts its effects at the molecular level primarily through its antagonistic action on the NK2 receptor . By binding to the NK2 receptor, it prevents the receptor’s natural ligand, neurokinin A, from binding and activating the receptor . This inhibition of receptor activation leads to a decrease in the downstream signaling pathways normally initiated by the NK2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, GR-159897 has been shown to cause significant and dose-dependent increases in the amount of time mice spent in the more aversive light compartment of the light-dark box, with no effect on locomotor activity .

Dosage Effects in Animal Models

In animal models, the effects of GR-159897 vary with different dosages. For instance, in the marmoset human intruder response test, GR-159897 significantly increased the amount of time marmosets spent at the front of the cage during confrontation with a human observer .

Metabolic Pathways

Given its role as an NK2 receptor antagonist, it is likely involved in the regulation of neurokinin signaling pathways .

Subcellular Localization

Given its role as an NK2 receptor antagonist, it is likely to be found in the vicinity of NK2 receptors, which are typically located on the cell membrane .

Preparation Methods

The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods for GR 159897 are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and yield.

Chemical Reactions Analysis

GR 159897 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GR 159897 has a wide range of scientific research applications:

Comparison with Similar Compounds

GR 159897 is unique in its high selectivity and potency for the NK2 receptor compared to other similar compounds. Some similar compounds include:

These compounds share similar therapeutic applications but differ in their chemical structures, selectivity, and pharmacokinetic profiles, making GR 159897 a unique and valuable tool in scientific research.

Properties

CAS No.

158848-32-9

Molecular Formula

C23H27FN2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1

InChI Key

BANYJBHWTOJQDU-GDLZYMKVSA-N

Isomeric SMILES

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4

SMILES

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4

Canonical SMILES

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine
GR 159897
GR-159897
GR159897

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
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3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
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3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
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3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
Customer
Q & A

Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?

A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.

Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?

A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]

Q3: How does the potency of GR-159897 compare to other NK2R antagonists?

A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []

Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?

A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []

Q5: Does GR-159897 affect glial cells in the enteric nervous system?

A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.

Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?

A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]

Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?

A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []

Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?

A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []

Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?

A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]

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